molecular formula BaF6Sn B14257015 barium hexafluorostannate(IV) CAS No. 239079-33-5

barium hexafluorostannate(IV)

Katalognummer: B14257015
CAS-Nummer: 239079-33-5
Molekulargewicht: 370.03 g/mol
InChI-Schlüssel: MUQUKDDCEMLCED-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium hexafluorostannate(IV) is an inorganic compound with the chemical formula Ba[SnF6]. It is a white crystalline solid that is soluble in water and commonly used in various chemical synthesis processes. This compound is part of the hexafluorostannate family, which includes other similar compounds like ammonium hexafluorostannate.

Vorbereitungsmethoden

The preparation of barium hexafluorostannate(IV) typically involves the reaction of barium chloride with hexafluorostannic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BaCl2+H2[SnF6]Ba[SnF6]+2HClBaCl_2 + H_2[SnF_6] \rightarrow Ba[SnF_6] + 2HCl BaCl2​+H2​[SnF6​]→Ba[SnF6​]+2HCl

In industrial settings, the production of barium hexafluorostannate(IV) may involve more complex processes, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Barium hexafluorostannate(IV) undergoes various chemical reactions, including:

    Precipitation Reactions: When mixed with solutions containing sulfate ions, it forms a precipitate of barium sulfate.

Ba[SnF6]+Na2SO4BaSO4+2Na[SnF6]Ba[SnF_6] + Na_2SO_4 \rightarrow BaSO_4 + 2Na[SnF_6] Ba[SnF6​]+Na2​SO4​→BaSO4​+2Na[SnF6​]

    Substitution Reactions: It can react with other halide ions to form different hexafluorostannate salts.

    Complex Formation: It can form complexes with other metal ions, which can be used in various applications.

Wissenschaftliche Forschungsanwendungen

Barium hexafluorostannate(IV) has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other tin-containing compounds and materials.

    Biology: It is used in certain biological assays and experiments due to its unique chemical properties.

    Medicine: It is investigated for potential use in medical imaging and diagnostic procedures.

    Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of barium hexafluorostannate(IV) involves its ability to form complexes with other metal ions and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in precipitation reactions, it acts as a source of barium ions, which then react with sulfate ions to form barium sulfate.

Vergleich Mit ähnlichen Verbindungen

Barium hexafluorostannate(IV) is similar to other hexafluorostannate compounds, such as ammonium hexafluorostannate and potassium hexafluorostannate. it is unique in its specific applications and properties. For instance:

    Ammonium hexafluorostannate: Used in different chemical synthesis processes and has different solubility properties.

    Potassium hexafluorostannate: Used in various industrial applications and has different reactivity compared to barium hexafluorostannate(IV).

These comparisons highlight the unique properties and applications of barium hexafluorostannate(IV) in various fields of research and industry.

Eigenschaften

CAS-Nummer

239079-33-5

Molekularformel

BaF6Sn

Molekulargewicht

370.03 g/mol

IUPAC-Name

barium(2+);tin(4+);hexafluoride

InChI

InChI=1S/Ba.6FH.Sn/h;6*1H;/q+2;;;;;;;+4/p-6

InChI-Schlüssel

MUQUKDDCEMLCED-UHFFFAOYSA-H

Kanonische SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Sn+4].[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.